
2-butoxy-3-(4-morpholinyl)quinoxaline
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Description
2-butoxy-3-(4-morpholinyl)quinoxaline is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-butoxy group undergoes nucleophilic displacement under acidic or metal-catalyzed conditions:
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Hydrolysis : Treatment with concentrated HCl (37%) at 80°C cleaves the butoxy group, yielding 2-hydroxy-3-(4-morpholinyl)quinoxaline .
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Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form 2-amino-3-(4-morpholinyl)quinoxaline derivatives (yields: 60–85%) .
Key Reaction Pathway :
This compound+R-NH2EtOH, Δ2-RNH-3-(4-morpholinyl)quinoxaline+Butanol
Electrophilic Aromatic Substitution
The quinoxaline core undergoes regioselective substitution at positions 6 and 7 due to electron-donating morpholinyl and butoxy groups:
Oxidation:
The morpholinyl group resists oxidation, while the quinoxaline core is selectively oxidized:
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Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) in CHCl₃ yields the N-oxide derivative at the pyrazine nitrogen (yield: 64%) .
Reduction:
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Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol reduces the pyrazine ring to a tetrahydroquinoxaline system (yield: 83%) .
Cross-Coupling Reactions
The brominated derivative participates in palladium-mediated couplings:
Functionalization via Acid/Base Catalysis
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Demethylation : Morpholinyl N-methyl groups are cleaved using BBr₃ in DCM (−78°C → rt), yielding secondary amine derivatives (yield: 69%) .
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form morpholinyl-acetylated products (yield: 82%) .
Biological Activity-Driven Modifications
Derivatives exhibit enhanced bioactivity through structural tuning:
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Anticancer Analogues : Introduction of sulfonamide groups at position 6 improves inhibitory activity against PFKFB3 (IC₅₀: 0.09 µM) .
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Antiviral Derivatives : Thiourea-functionalized variants show plaque reduction against herpes simplex virus (25% at 20 µg/mL) .
Stability and Degradation
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Photodegradation : UV irradiation (254 nm) in acetonitrile leads to cleavage of the morpholinyl group via radical intermediates (t₁/₂: 4.2 h) .
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Thermal Stability : Decomposes above 220°C via retro-Diels-Alder fragmentation (TGA data).
Comparative Reactivity Table
Position | Reactivity Trend | Governing Factor |
---|---|---|
C2-Butoxy | High electrophilicity due to electron-withdrawing quinoxaline core | Steric hindrance from butoxy group |
C3-Morpholinyl | Electron-donating resonance effects | Conformational flexibility |
C6/C7 | Preferred sites for electrophilic attack | Directed by substituent effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-butoxy-3-(4-morpholinyl)quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between glyoxylic acid derivatives and o-phenylenediamine analogs . For this compound, a multi-step approach is suggested:
Step 1 : Introduce the morpholine group via nucleophilic substitution using 4-morpholinylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C .
Step 2 : Alkoxylation at the 2-position using butanol in the presence of a base (e.g., K₂CO₃) and catalytic iodide .
- Critical Parameters : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:quinoxaline precursor) significantly affect purity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can researchers characterize the molecular structure of this compound to confirm regioselectivity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts of morpholine protons (δ 3.6–3.8 ppm for N–CH₂) and butoxy protons (δ 1.0–1.5 ppm for CH₃) .
- X-ray Crystallography : Resolve crystal packing and bond angles to verify substituent positions (e.g., C–N bond lengths ~1.35 Å for morpholine attachment) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 331.19 for C₁₆H₂₁N₃O₂) .
Q. What biological activities are associated with quinoxaline derivatives, and how can this compound be screened for similar properties?
- Methodological Answer : Quinoxalines are known for kinase inhibition (e.g., PDGF-R) and antibacterial activity . For preliminary screening:
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays at 10–100 µM concentrations .
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or VEGFR2) with ATP-competitive binding protocols .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or micellar formulations using polysorbate-80 .
- LogP Measurement : Determine partition coefficients via shake-flask method (octanol/water) to predict membrane permeability .
- Pharmacokinetic Profiling : Conduct rodent studies with HPLC-MS quantification of plasma concentrations post-IV/oral administration .
Q. What strategies resolve contradictions in reported activity data for morpholine-substituted quinoxalines?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.
- Reproducibility Checks : Standardize cell culture media (e.g., FBS batch consistency) and validate compound purity (>95% via HPLC) .
- SAR Analysis : Compare with analogs (e.g., 3-(4-fluorophenyl)-6-methoxyquinoxaline ) to isolate substituent effects.
Q. How can computational modeling guide the design of this compound derivatives with improved target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PDB ID 1T46). Focus on hydrogen bonding with morpholine’s oxygen and hydrophobic interactions from the butoxy chain .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energies .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
- LC-QTOF-MS : Identify hydrolyzed products (e.g., cleavage of butoxy group yielding 3-(4-morpholinyl)quinoxaline-2-ol) .
Q. Experimental Design & Data Validation
Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?
- Methodological Answer :
- Dose Range : 0.1–100 µM in triplicate, using cisplatin as a positive control .
- Endpoint Selection : Measure IC₅₀ via nonlinear regression (GraphPad Prism) and confirm apoptosis via Annexin V/PI staining .
Q. What statistical methods are appropriate for analyzing conflicting bioactivity data across multiple studies?
- Methodological Answer :
Properties
IUPAC Name |
4-(3-butoxyquinoxalin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWCIVGCDBTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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